Cas no 70449-94-4 (5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-)

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- structure
70449-94-4 structure
Nome del prodotto:5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-
Numero CAS:70449-94-4
MF:C16H15N
MW:221.297003984451
CID:572936
PubChem ID:1207

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-
    • 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
    • Neurogard
    • 10,11-dihydro-5-methyl-5H-dibenzo<a,d>cyclohepten-5,10-imine
    • Dizocilpina
    • DIZOCILPINE
    • Dizocilpinum
    • [3H]MK-801
    • Tox21 111251
    • AMY40906
    • MK801; MK 801; MK-801
    • MK801
    • NCGC00162260-01
    • CHEMBL442137
    • [3H]dizocilpine
    • NS00061138
    • SCHEMBL2259890
    • DTXSID30860997
    • MK-801 (Dizocilpine)
    • (-)-MK801
    • (Rac)-Dizocilpine
    • GTPL4089
    • Lopac0_000803
    • L-640689
    • 5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
    • SDCCGSBI-0050780.P002
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
    • HY-107694
    • BCP34654
    • CS-0029225
    • BDBM86153
    • CAS_180081
    • EINECS 274-609-7
    • 1-methyl-16-azatetracyclo[7.6.1.0^{2,7}.0^{10,15}]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • (+)-MK 801
    • NCGC00015627-03
    • 70449-94-4
    • NCGC00015627-05
    • MK-801
    • CCG-204887
    • NCGC00015627-04
    • NSC_180081
    • 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine
    • Inchi: InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
    • Chiave InChI: LBOJYSIDWZQNJS-UHFFFAOYSA-N
    • Sorrisi: CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Proprietà calcolate

  • Massa esatta: 221.12000
  • Massa monoisotopica: 221.120449483g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 0
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 12Ų
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.144
  • Punto di ebollizione: 320.3°C at 760 mmHg
  • Punto di infiammabilità: 152.6°C
  • Indice di rifrazione: 1.632
  • PSA: 12.03000
  • LogP: 3.47930

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17474-10mg
(+)-MK 801
70449-94-4 98%
10mg
¥441.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17474-50mg
(+)-MK 801
70449-94-4 98%
50mg
¥1528.00 2023-09-09
Fornitori consigliati
atkchemica
(CAS:70449-94-4)5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-
CL0043
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta